Betamethasone benzoate
Overview
Description
Betamethasone benzoate is a synthetic glucocorticoid corticosteroid and a corticosteroid ester. It is primarily used for its potent anti-inflammatory and immunosuppressive properties. This compound is commonly used in topical formulations to manage inflammatory skin conditions such as eczema and psoriasis .
Mechanism of Action
Target of Action
Betamethasone benzoate is a synthetic glucocorticoid corticosteroid . Its primary targets are the glucocorticoid receptors (GR) present in almost all cells of the body . These receptors play a crucial role in regulating the body’s immune response and inflammation .
Mode of Action
This compound acts by binding to the glucocorticoid receptors, leading to changes in gene transcription . This binding results in the synthesis of certain proteins and the inhibition of others, altering the inflammatory response . Specifically, betamethasone suppresses the formation of arachidonic acid derivatives, inhibits phospholipase A2, and promotes anti-inflammatory genes like interleukin-10 .
Biochemical Pathways
This compound affects several biochemical pathways. It inhibits the NF-Kappa B and other inflammatory transcription factors, thus reducing inflammation . It also suppresses the arachidonic acid pathway, leading to decreased formation of prostaglandins and leukotrienes, which are potent mediators of inflammation .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). After administration, systemic absorption of betamethasone is rapid . The drug is then distributed throughout the body, binding to the glucocorticoid receptors . Metabolism occurs primarily in the liver, and the drug is excreted via the kidneys . The bioavailability of this compound is influenced by its formulation and route of administration .
Result of Action
The action of this compound at the molecular and cellular level results in a decrease in inflammation and immune response . It suppresses the body’s normal inflammatory response through reduced monocyte recruitment, suppression of arachidonic acid metabolites, and reduced production of interleukins . At the cellular level, betamethasone can interact with the development and function of immune cells and pancreatic β-cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, prenatal exposure to betamethasone can have long-term effects on the immune system and the risk of developing autoimmune diseases . Furthermore, the drug’s efficacy can be influenced by factors such as the patient’s health status, the presence of other medications, and individual genetic variations .
Biochemical Analysis
Biochemical Properties
Betamethasone benzoate has potent glucocorticoid activity and negligible mineralocorticoid activity . It can be used topically to manage inflammatory skin conditions such as eczema, and parenterally to manage several disease states including autoimmune disorders .
Cellular Effects
This compound works by reducing swelling (inflammation). It also calms down the immune system, which can help in autoimmune conditions, where the immune system attacks the body . Some side effects, such as indigestion or mood changes, can happen straight away. Others, such as getting a rounder face, can happen after weeks or months of taking betamethasone .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It inhibits neutrophil apoptosis and demargination, and inhibits NF-Kappa B and other inflammatory transcription factors . It also inhibits phospholipase A2, leading to decreased formation of arachidonic acid derivatives . In addition, glucocorticoids promote anti-inflammatory genes like interleukin-10 .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For example, long-term treatment with betamethasone may cause unwanted effects . If any symptoms cause concern, it is recommended to see a doctor for advice .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For example, in horses, the formulation BetaVet, which is a combination of a slow-release component (betamethasone acetate) and a rapid-acting form (betamethasone sodium phosphate), is used for injection intra-articularly for control of pain and inflammation associated with osteoarthritis .
Metabolic Pathways
This compound is involved in several metabolic pathways. The metabolism of betamethasone yields 6 metabolites . The metabolic processes include 6β hydroxylation, 11β-hydroxyl oxidation, and reduction of the C-20 carbonyl group followed by removal of the side chain .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is usually taken as a single dose once a day, straight after breakfast . Betamethasone tablets dissolve in water, which can be taken as a drink by putting the tablets in a glass of water and letting them dissolve .
Subcellular Localization
The subcellular localization of this compound and its effects on its activity or function are not well studied. It is known that this compound is a cytosolic enzyme, suggesting a cytosolic location of its biosynthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Betamethasone benzoate is synthesized by esterification of betamethasone with benzoic acid. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .
Industrial Production Methods: In industrial settings, the synthesis of this compound involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) are common in industrial production .
Chemical Reactions Analysis
Types of Reactions: Betamethasone benzoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield betamethasone and benzoic acid.
Common Reagents and Conditions:
Oxidation: Methanolic cupric acetate is used as an oxidizing agent.
Hydrolysis: Hydrochloric acid or sodium hydroxide can be used to hydrolyze the ester bond.
Major Products Formed:
Oxidation: Formation of glyoxal and subsequent chromophore.
Hydrolysis: Formation of betamethasone and benzoic acid.
Scientific Research Applications
Betamethasone benzoate has a wide range of applications in scientific research:
Medicine: Extensively used in dermatology for the treatment of inflammatory skin conditions.
Industry: Utilized in the formulation of topical creams, ointments, and gels for pharmaceutical applications.
Comparison with Similar Compounds
- Betamethasone dipropionate
- Betamethasone valerate
- Betamethasone sodium phosphate
Comparison: Betamethasone benzoate is unique due to its specific esterification with benzoic acid, which enhances its lipophilicity and allows for better skin penetration in topical formulations. Compared to other esters like betamethasone dipropionate and betamethasone valerate, this compound has a distinct pharmacokinetic profile that makes it particularly effective for certain dermatological applications .
Properties
IUPAC Name |
[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H33FO6/c1-17-13-22-21-10-9-19-14-20(32)11-12-26(19,2)28(21,30)23(33)15-27(22,3)29(17,24(34)16-31)36-25(35)18-7-5-4-6-8-18/h4-8,11-12,14,17,21-23,31,33H,9-10,13,15-16H2,1-3H3/t17-,21-,22-,23-,26-,27-,28-,29-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOQJPQZCPBDOMF-YCUXZELOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)OC(=O)C5=CC=CC=C5)C)O)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO)OC(=O)C5=CC=CC=C5)C)O)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H33FO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2022670 | |
Record name | Betamethasone benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2022670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
496.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22298-29-9 | |
Record name | Betamethasone benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22298-29-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Betamethasone benzoate [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022298299 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Betamethasone benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2022670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Betamethasone 17-benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.801 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BETAMETHASONE BENZOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/877K0XW47A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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